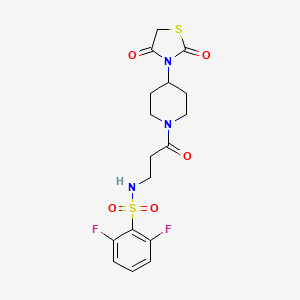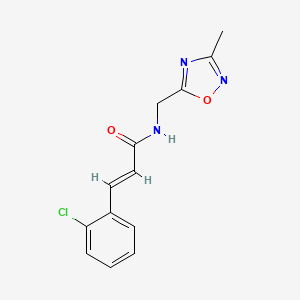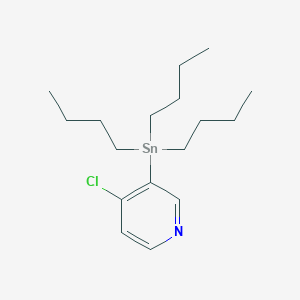
4-Chloro-3-(tributylstannyl)pyridine
Overview
Description
4-Chloro-3-(tributylstannyl)pyridine is a chemical compound with the empirical formula C17H30ClNSn . It is used in various scientific research areas due to its excellent reactivity and can be employed as a catalyst, precursor, or ligand in organic synthesis, medicinal chemistry, and material science.
Molecular Structure Analysis
The molecular weight of 4-Chloro-3-(tributylstannyl)pyridine is 402.59 Da . The SMILES string representation of the molecule isCCCC [Sn] (CCCC) (CCCC)c1cnccc1Cl . Physical And Chemical Properties Analysis
4-Chloro-3-(tributylstannyl)pyridine is a solid substance . Its empirical formula is C17H30ClNSn .Scientific Research Applications
Catalysis and Organic Synthesis
4-Chloro-3-(tributylstannyl)pyridine serves as a valuable catalyst and reagent in organic synthesis. Its stannyl group enhances nucleophilicity, making it useful for transformations such as:
- Stille Coupling Reactions : Facilitates the coupling of aryl or vinyl halides with organotin compounds, leading to biaryl or vinyl-stannane derivatives .
Agrochemicals and Pesticides
- Design of Novel Agrochemicals : Researchers explore its potential as a building block for new pesticides and herbicides .
Materials for Optoelectronics
Safety and Hazards
4-Chloro-3-(tributylstannyl)pyridine is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is harmful if swallowed, in contact with skin, and causes skin and eye irritation . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
tributyl-(4-chloropyridin-3-yl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDFMNMRJSTEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(tributylstannyl)pyridine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

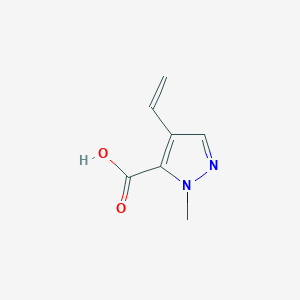

![N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2677783.png)

![N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride](/img/structure/B2677787.png)
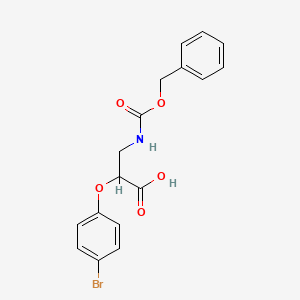
![Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B2677790.png)

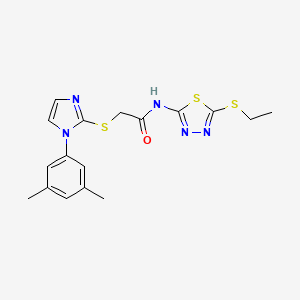
![N-ethyl-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2677793.png)
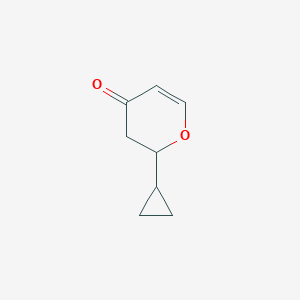
![N-(4-acetamidophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2677795.png)
